![molecular formula C15H12N4O2 B124841 (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione CAS No. 153457-24-0](/img/structure/B124841.png)
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as Phenylhydrazonopyridinone and has a molecular formula of C18H12N4O2.
Mécanisme D'action
The mechanism of action of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. It has also been suggested that (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione may interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione and its interactions with biological molecules.
Méthodes De Synthèse
The synthesis of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde with phenylhydrazine. The reaction takes place in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
153457-24-0 |
|---|---|
Nom du produit |
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione |
Formule moléculaire |
C15H12N4O2 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
4-hydroxy-3-[(E)-(phenylhydrazinylidene)methyl]-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N4O2/c20-13-11-7-4-8-16-14(11)18-15(21)12(13)9-17-19-10-5-2-1-3-6-10/h1-9,19H,(H2,16,18,20,21)/b17-9+ |
Clé InChI |
ZVWMSMZYVBMTAZ-FMIVXFBMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NN/C=C/2\C(=O)C3=C(NC2=O)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)NN=CC2=C(C3=C(NC2=O)N=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)NNC=C2C(=O)C3=C(NC2=O)N=CC=C3 |
Synonymes |
1,8-Naphthyridine-3-carboxaldehyde,1,2-dihydro-4-hydroxy-2-oxo-,3-(phenylhydrazone)(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





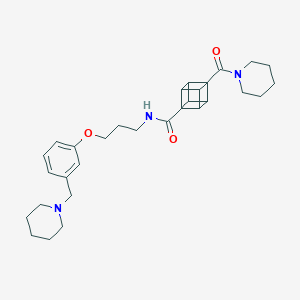
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
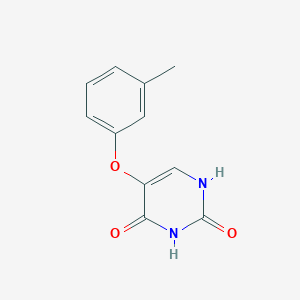
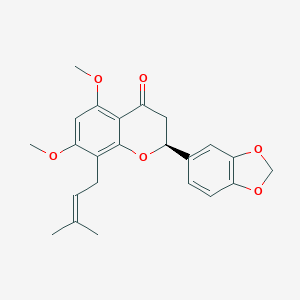


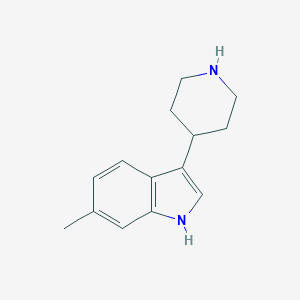
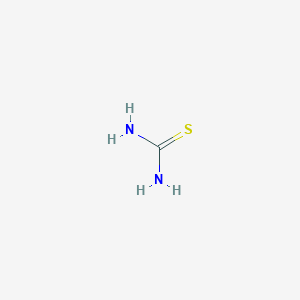
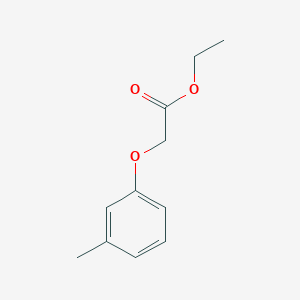
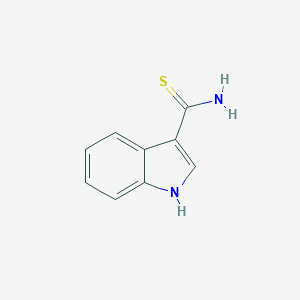
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
